Boc-Lys(2-Chloro-Z)-Osu
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Overview
Description
Boc-Lys(2-Chloro-Z)-Osu, also known as Nα-Boc-Nε-(2-chloro-Z)-L-lysine, is a commonly utilized lysine derivative . It is especially suited for solid phase peptide synthesis . The 2-Cl-Z group is about 50 times more stable than the Z-group .
Synthesis Analysis
The 2-Cl-Z group in this compound is labile with HF, TFMSA, or TMSOTf and is usually removed when the peptide is cleaved from the resin . It may also be removed by hydrogenolysis .Molecular Structure Analysis
The empirical formula of this compound is C19H27ClN2O6 . Its molecular weight is 414.88 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use in peptide synthesis . The 2-Cl-Z group is labile and can be removed under certain conditions .Physical and Chemical Properties Analysis
This compound has an optical activity of [α]20/D −11±1°, c = 2% in DMF . Its melting point is 70-73 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Peptide Synthesis and Modification
Boc-Lys(2-Chloro-Z)-Osu is predominantly utilized in the field of peptide synthesis and modification. It serves as a key intermediate in the synthesis of complex peptides and proteins, which are vital for various biological processes and pharmaceutical applications. For instance, the synthesis and gelation capability of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s were extensively studied, highlighting the self-assembly of these gelators into 3D nanofiber, nanoribbon, or nanotube network structures in specific organic solvents (Zong et al., 2016). Additionally, Boc-L-Lysine derivatives and lysine-containing peptides were synthesized to bear electron donor 10H-phenothiazine or the redox chromophore tris(2,2'-bipyridine)ruthenium(II), showcasing the potential of these synthesized peptides in molecular electronic devices (Peek et al., 2009).
Material Science and Engineering
The compound is also instrumental in material science and engineering. Its properties enable the creation of novel materials with specific functionalities. For example, the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, using lysine and glycine as raw materials, provides an experimental basis and theoretical reference for amino protection reactions and polypeptide synthesis, thus simplifying the synthetic method of polypeptides (Zhao & Key, 2013).
Biomedical and Pharmacological Applications
In biomedical and pharmacological fields, this compound is used to develop new biodegradable amino acid-based poly(ester amide)s (PEAs) with pendant amine groups along the polymer backbone. These polymers support the proliferation of cells slightly better than gelatin-coated glass coverslips, suggesting potential applications in biomedicine and pharmacology (Deng et al., 2009).
Mechanism of Action
As a lysine derivative, Boc-Lys(2-Chloro-Z)-Osu plays an important role in peptide function . The lysine side chain can be used to attach tags such as biotin or fluorescent dyes to a peptide . Modification of lysine side chains by acetylation, methylation, or ubiquitination plays an important role in bioregulation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O8/c1-23(2,3)34-22(32)26-17(20(30)35-27-18(28)11-12-19(27)29)10-6-7-13-25-21(31)33-14-15-8-4-5-9-16(15)24/h4-5,8-9,17H,6-7,10-14H2,1-3H3,(H,25,31)(H,26,32)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFRCISYWZDQHE-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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